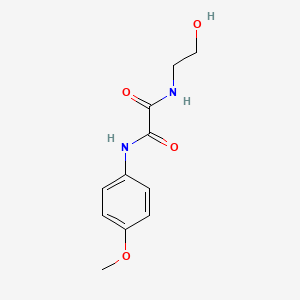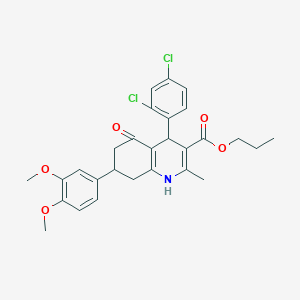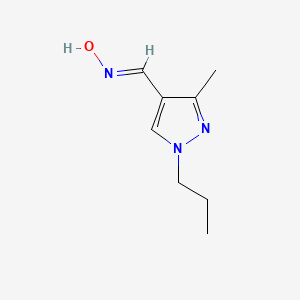![molecular formula C17H21NO2S B11639197 3-[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B11639197.png)
3-[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid is an organic compound with a complex structure that includes a quinoline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid typically involves multiple steps, starting with the preparation of the quinoline ring system. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the sulfanyl group is usually achieved through nucleophilic substitution reactions, where a thiol group is introduced to the quinoline ring. The final step involves the attachment of the propanoic acid moiety, which can be done through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 3-[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. The sulfanyl group can form covalent bonds with proteins, inhibiting their activity. These interactions can affect various cellular pathways, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(2,6-Dimethyl-3-propyl-4-quinolinyl)sulfanyl]propanoic acid
- [(2,8-Dimethyl-3-propyl-4-quinolinyl)sulfanyl]acetic acid
Uniqueness
3-[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid is unique due to its specific substitution pattern on the quinoline ring and the presence of the propanoic acid moiety. This unique structure can lead to different biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C17H21NO2S |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
3-(2,8-dimethyl-3-propylquinolin-4-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C17H21NO2S/c1-4-6-13-12(3)18-16-11(2)7-5-8-14(16)17(13)21-10-9-15(19)20/h5,7-8H,4,6,9-10H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
IPRSCILIVZMHJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C2=CC=CC(=C2N=C1C)C)SCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-chlorothiophen-2-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11639114.png)
![N-(dibenzo[b,d]furan-3-yl)-3,4-dimethylbenzamide](/img/structure/B11639121.png)


![3-(3-bromophenyl)-2-(butylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11639158.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11639170.png)
![2,5-Pyrrolidinedione, 3-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11639174.png)

![2-[(2-chloro-4-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B11639191.png)

![2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11639209.png)
![Methyl 5-hydroxy-6,10-dimethoxy-2-(trifluoromethyl)-4,5-dihydro-2,5-methanofuro[3,2-h][1,3]benzoxathiepine-4-carboxylate](/img/structure/B11639215.png)
![3-(2-methoxyphenyl)-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11639219.png)
![N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoselenadiazole-4-sulfonamide](/img/structure/B11639223.png)
